5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol
Description
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a para-propenyloxy-phenyl group and a thiol (-SH) moiety at the 2-position. These compounds are typically synthesized via cyclization of thiosemicarbazides or hydrazides with carbon disulfide under basic conditions .
Properties
IUPAC Name |
5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-7-14-9-5-3-8(4-6-9)10-12-13-11(16)15-10/h2-6H,1,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKWXWCFHTIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333729 | |
| Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331002-91-6 | |
| Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling and disposal of by-products .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2.1. Antimicrobial and Antifungal Activity
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (POTF) : Exhibited moderate antifungal activity against Candida albicans but lower cytotoxicity compared to benzothiazole analogs .
- Benzimidazole-oxadiazole hybrids : Demonstrated potent antifungal activity (MIC = 0.5 µg/mL) against Aspergillus niger due to synergistic effects between the benzimidazole and oxadiazole moieties .
2.2.2. Anticancer Activity
- Indolin-2-one-oxadiazole hybrids: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) showed IC₅₀ values < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Sulfonyl-containing analogs: Compounds like 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)butanoic acid (21) inhibited Rho kinase with IC₅₀ = 0.8 nM, highlighting the importance of sulfonyl groups in enhancing potency .
Physicochemical Properties
- Solubility : Derivatives with PEG chains or hydrophilic substituents (e.g., -COOH) exhibit improved aqueous solubility, critical for drug delivery .
- Stability : Thiol-containing oxadiazoles are prone to oxidation, but S-alkylation (e.g., with phenacyl bromides) stabilizes the thiol group while retaining bioactivity .
Biological Activity
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring and a prop-2-en-1-yloxy substituent. This structural configuration is significant for its biological activity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxic Effects
In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was tested against glioblastoma cell lines. The results indicated significant cell apoptosis and DNA damage:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| This compound | 10.14 | 51.58 |
| Control (DNase treated) | - | High fluorescence |
| Negative Control | - | No fluorescence |
The IC50 value indicates the concentration required to inhibit cell viability by 50%, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound can inhibit bacterial growth at relatively low concentrations .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays.
DPPH Scavenging Activity Results
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At higher concentrations, the compound demonstrated significant scavenging activity against free radicals, supporting its potential as an antioxidant agent .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in microbial metabolism. The presence of electron-withdrawing groups enhances its reactivity and binding affinity to biological targets .
Q & A
Q. What synthetic routes are commonly employed for preparing 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol, and how are intermediates characterized?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, hydrazide precursors react with carbon disulfide under basic conditions to form the oxadiazole-thiol core, followed by functionalization of the phenyl group with prop-2-en-1-yloxy substituents. Key intermediates are characterized using Infrared spectroscopy (IR) to confirm functional groups (e.g., S-H stretches at ~2500 cm⁻¹) and ¹H-NMR to verify aromatic and allyl proton environments . Elemental analysis ensures purity (>95%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s thiol group and aromatic structure pose hazards such as acute oral toxicity (H302) and skin irritation (H315) . Researchers must use PPE (gloves, lab coats) and work in a fume hood. Emergency protocols include rinsing exposed skin/eyes with water and consulting a physician immediately. Stability data indicate it is non-reactive under standard storage (room temperature, inert atmosphere) but may degrade in strong acids/bases .
Q. How is the purity and structural identity of the compound validated post-synthesis?
Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Structural confirmation relies on ¹H-NMR (e.g., allyl protons at δ 4.5–5.2 ppm, aromatic protons at δ 7.0–7.8 ppm) and mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+ at m/z 289). Recrystallization in methanol or ethanol improves purity .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays include antimicrobial disk diffusion (against E. coli, S. aureus) and MTT assays for cytotoxicity (e.g., IC₅₀ values in cancer cell lines like HeLa or MCF-7). The thiol group’s redox activity may interfere with enzyme systems, requiring negative controls .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this oxadiazole-thiol derivative?
Yield optimization involves:
- Catalyst screening : Use K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
- Real-time monitoring : TLC at 30-minute intervals ensures reaction completion before quenching .
Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?
- X-ray crystallography : Determines bond lengths and dihedral angles between the oxadiazole ring and substituted phenyl group, confirming planarity .
- 2D NMR (COSY, HSQC) : Maps coupling between allyl protons and adjacent oxadiazole heteroatoms, resolving stereoelectronic effects .
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies suggest:
- Enzyme inhibition : The thiol group chelates metal ions in bacterial metalloproteases (e.g., MMP-9), disrupting catalytic activity .
- DNA intercalation : Planar oxadiazole rings may stack between DNA base pairs, detected via UV-vis hypochromicity and fluorescence quenching .
- ROS generation : Thiol-mediated redox cycling in cancer cells induces oxidative stress, measurable via DCFH-DA assays .
Q. What strategies are effective for derivatizing the thiol group to enhance bioactivity?
- Alkylation : React with methyl iodide or propargyl bromide to form thioethers, improving membrane permeability .
- Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines, enhancing solubility and target affinity .
- Metal complexes : Coordinate with Cu(II) or Zn(II) to exploit metal-ligand synergism in antimicrobial activity .
Q. How do substituents on the phenyl ring influence physicochemical and biological properties?
- Electron-donating groups (e.g., methoxy) : Increase lipophilicity (logP >2.5), enhancing blood-brain barrier penetration .
- Steric effects : Bulky tert-butyl groups reduce rotational freedom, stabilizing interactions with hydrophobic enzyme pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values in enzyme inhibition assays .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA ~80 Ų) and CYP450 inhibition risk .
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR) with ΔG values <−7 kcal/mol, suggesting anti-inflammatory potential .
- Toxicity alerts : ProTox-II flags hepatotoxicity (probability >60%) due to thiol reactivity, requiring in vivo validation .
Methodological Notes
- Contradictions in Evidence : While most studies emphasize the thiol group’s bioactivity, some derivatives show reduced potency after alkylation, suggesting context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
